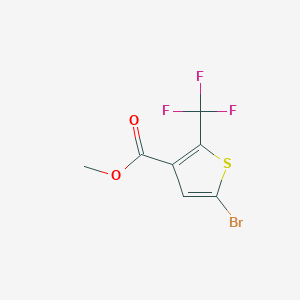

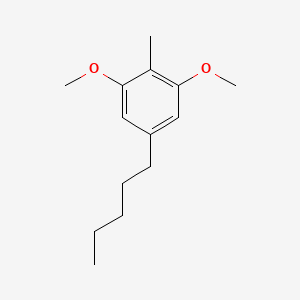

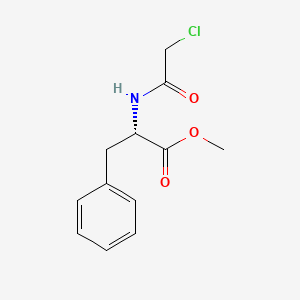

![molecular formula C16H16N2O2 B11715174 2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)

2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-メチルフェノキシ)-N'-[(E)-フェニルメチリデン]アセトヒドラジドは、ヒドラジド類に属する有機化合物です。この化合物は、アセトヒドラジド骨格に結合したヒドラジド官能基を特徴とし、4-メチルフェノキシ基とフェニルメチリデン基を置換基として有しています。

合成法

合成経路と反応条件

2-(4-メチルフェノキシ)-N'-[(E)-フェニルメチリデン]アセトヒドラジドの合成は、通常、2-(4-メチルフェノキシ)アセトヒドラジドとベンズアルデヒドを酸性または塩基性条件下で反応させることで行われます。反応は縮合反応により進行し、ヒドラゾン結合を形成します。反応条件には、多くの場合、以下が含まれます。

溶媒: エタノールまたはメタノール

触媒: 酸性または塩基性触媒 (例:酢酸または水酸化ナトリウム)

温度: 室温から還流条件

時間: 数時間から一晩

工業的生産方法

この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模で行われます。プロセスは収率と純度を最適化するために、多くの場合、以下を含むように行われます。

バッチ式または連続フロー反応器: 反応条件を正確に制御するため

精製工程: 最終生成物の高純度を確保するための再結晶またはクロマトグラフィーなどの工程

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(4-methylphenoxy)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction proceeds via a condensation mechanism, forming the hydrazone linkage. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide)

Temperature: Room temperature to reflux conditions

Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

Batch or continuous flow reactors: To control reaction conditions precisely

Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product

化学反応の分析

反応の種類

2-(4-メチルフェノキシ)-N'-[(E)-フェニルメチリデン]アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ヒドラジド基は酸化されて、対応するアジドまたはその他の酸化生成物を生成することがあります。

還元: ヒドラゾン結合は還元されて、対応するアミンを生成することがあります。

置換: フェノキシ基とフェニルメチリデン基は、求電子置換反応または求核置換反応に関与することがあります。

一般的な試薬と条件

酸化: 過酸化水素または過マンガン酸カリウムなどの試薬を酸性または塩基性条件下で使用する。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用する。

置換: ハロゲンまたは求核試薬などの試薬を適切な条件下で使用する。

主な生成物

酸化: アジドまたはその他の酸化された誘導体の生成。

還元: 対応するアミンの生成。

置換: 使用した試薬に応じて、置換された誘導体の生成。

科学的研究の応用

2-(4-メチルフェノキシ)-N'-[(E)-フェニルメチリデン]アセトヒドラジドは、科学研究においていくつかの応用があります。

医薬品化学: ヒドラジド官能基の存在により、薬物設計におけるファーマコフォアとしての可能性。

材料科学: ポリマーの合成や高度な材料の構成要素としての利用。

生物学的研究: 抗菌性や抗がん性などの生物活性を調査する。

作用機序

2-(4-メチルフェノキシ)-N'-[(E)-フェニルメチリデン]アセトヒドラジドの作用機序は、酵素や受容体などの分子標的との相互作用を含んでいます。ヒドラジド基は、水素結合を形成したり、金属イオンと配位したりして、生物学的経路に影響を与えることができます。フェニルメチリデン基は、タンパク質中の疎水性ポケットと相互作用して、結合親和性を高めることができます。

類似化合物の比較

類似化合物

- 2-(4-メチルフェノキシ)アセトヒドラジド

- N'-[(E)-フェニルメチリデン]アセトヒドラジド

- 2-(4-メトキシフェノキシ)-N'-[(E)-フェニルメチリデン]アセトヒドラジド

独自性

2-(4-メチルフェノキシ)-N'-[(E)-フェニルメチリデン]アセトヒドラジドは、4-メチルフェノキシ基とフェニルメチリデン基の両方が存在することで、特定の化学的および生物学的特性が付与されています。

類似化合物との比較

Similar Compounds

- 2-(4-methylphenoxy)acetohydrazide

- N’-[(E)-phenylmethylidene]acetohydrazide

- 2-(4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide

Uniqueness

2-(4-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to the presence of both the 4-methylphenoxy and phenylmethylidene groups, which confer specific chemical and biological properties

特性

分子式 |

C16H16N2O2 |

|---|---|

分子量 |

268.31 g/mol |

IUPAC名 |

N-[(Z)-benzylideneamino]-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C16H16N2O2/c1-13-7-9-15(10-8-13)20-12-16(19)18-17-11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b17-11- |

InChIキー |

KHDATCNPSPZWJF-BOPFTXTBSA-N |

異性体SMILES |

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CC=C2 |

正規SMILES |

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)

![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)

![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)